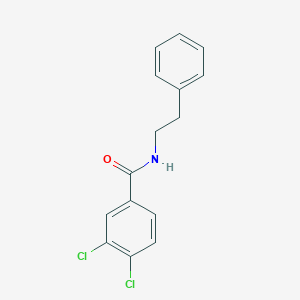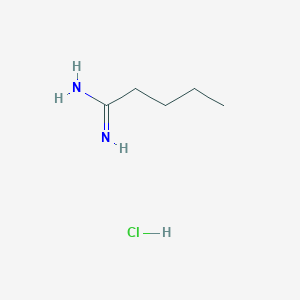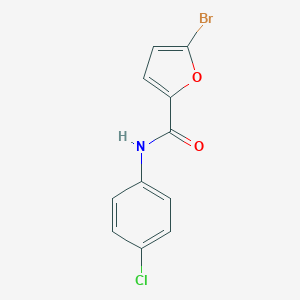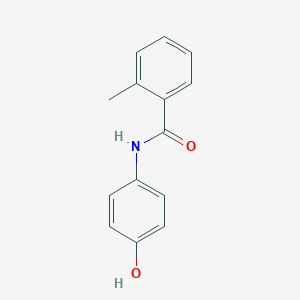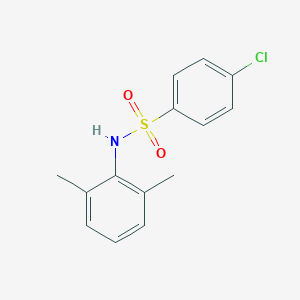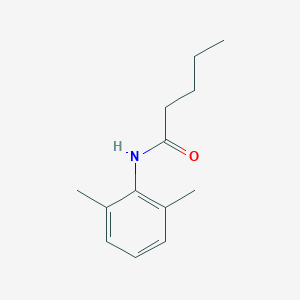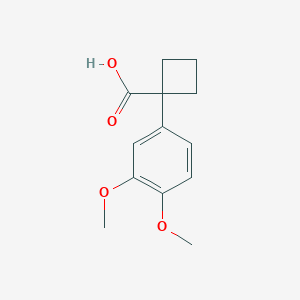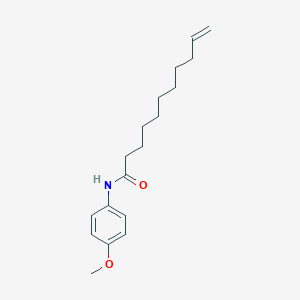![molecular formula C11H13NO3S B185210 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 159555-66-5](/img/structure/B185210.png)
3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane
Overview
Description
3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C11H13NO3S . It contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ether, 1 sulfonamide (thio-/dithio-), and 1 Oxirane .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been achieved via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This gram-scale cyclopropanation reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis
The this compound molecule contains a total of 29 atoms. There are 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Crystal and Molecular Structure Analysis : The compound "6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane" has been studied for its crystal and molecular structure using single-crystal x-ray diffraction, which helps in understanding the compound's physical and chemical properties (Trefonas & Sato, 1966).
Building Blocks in Medicinal Chemistry : Bridged bicyclic morpholines like "3-oxa-6-azabicyclo[3.1.1]heptane" and "6-oxa-3-azabicyclo[3.1.1]heptane" are important in medicinal chemistry research. They serve as morpholine isosteres, providing similar properties to morpholine, such as lipophilicity, and are used in the synthesis of various medicinal compounds (Walker, Eklov, & Bedore, 2012), (Wishka et al., 2011).
Nucleoside Synthesis : The compound plays a role in the synthesis of novel carbocyclic nucleosides, which are significant in pharmaceutical research, particularly in antiviral therapies (Ishikura et al., 2003).
Radical Cyclisation Studies : Studies have been conducted on the ring-opening reactions of some 6-oxa-1-azabicyclo[3.1.0]hexanes, which are crucial in understanding the chemical behavior of these compounds in various reactions (Black, Edwards, & Laaman, 1998).
Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against malaria-causing Plasmodium falciparum, showcasing the compound's potential in antimalarial drug development (Ningsanont et al., 2003).
Synthesis of Biologically Active Compounds : Azabicyclo[3.1.0]hexane-1-ols derived from this compound have been used as frameworks for the asymmetric synthesis of pharmacologically active products, illustrating its versatility in drug synthesis (Jida, Guillot, & Ollivier, 2007).
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)16(13,14)12-6-10-11(7-12)15-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYGCDFRJNHFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594063 | |
| Record name | 3-(4-Methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159555-66-5 | |
| Record name | 3-(4-Methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

